

An In-depth Technical Guide to Cyclopentylacetylene (CAS 930-51-8)

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Compound of Interest

Compound Name: Cyclopentylacetylene

Cat. No.: B1345640

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This technical guide provides a comprehensive overview of **Cyclopentylacetylene** (CAS 930-51-8), a versatile terminal alkyne widely utilized in organic synthesis, particularly in the development of pharmaceutical intermediates. This document details its chemical and physical properties, spectroscopic data, a comprehensive experimental protocol for a key reaction, and a workflow for its synthesis and purification.

Core Properties of Cyclopentylacetylene

Cyclopentylacetylene, also known as ethynylcyclopentane, is a colorless to pale yellow liquid. [1] Its compact structure, featuring a five-membered carbocyclic ring attached to an acetylene unit, makes it a valuable building block in the synthesis of complex organic molecules.[1] It is a highly flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[2][3]

Table 1: Physicochemical Properties of Cyclopentylacetylene

Property	Value	Reference(s)
CAS Number	930-51-8	[1] [2]
Molecular Formula	C ₇ H ₁₀	[1] [2]
Molecular Weight	94.15 g/mol	[2]
Appearance	Colorless to yellow transparent liquid	[1]
Density	0.812 g/mL at 25 °C	[1] [2]
Boiling Point	107-109 °C	[1]
Flash Point	1 °C (33.8 °F)	[1] [2]
Refractive Index (n _{20/D})	1.432	[1] [2]
InChI Key	TXVJSWLZYQMWPC-UHFFFAOYSA-N	[2]
SMILES	C#CC1CCCC1	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Cyclopentylacetylene** and its derivatives. While detailed spectral data for the parent compound is available across various databases, the following table provides expected NMR data for a representative derivative, 2-(cyclopentylethynyl)phenol, which can be synthesized via the Sonogashira coupling reaction detailed in the subsequent section.

Table 2: Expected NMR Spectroscopic Data for 2-(cyclopentylethynyl)phenol

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
^1H NMR	~7.40	dd	~7.6, 1.6	Ar-H
	~7.20	td	~7.8, 1.7	Ar-H
	~6.95	dd	~8.2, 1.0	Ar-H
	~6.85	td	~7.5, 1.1	Ar-H
	~5.50	s (broad)	-	Ar-OH
	~2.90	p	~7.5	CH (cyclopentyl)
	~2.10-1.60	m	-	CH ₂ (cyclopentyl)
^{13}C NMR	~156.5			C-OH
	~132.0			Ar-CH
	~129.5			Ar-CH
	~120.5			Ar-CH
	~115.0			Ar-CH
	~110.0			Ar-C (alkyne attached)
	~97.0			C≡C
	~82.0			C≡C
	~34.0			CH (cyclopentyl)
	~31.0			CH ₂ (cyclopentyl)
	~25.0			CH ₂ (cyclopentyl)

Note: These are predicted values based on analogous compounds and may vary slightly under different experimental conditions.

Experimental Protocol: Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.^[4] This reaction is catalyzed by palladium and copper complexes and is conducted under mild conditions, making it highly valuable in medicinal chemistry.^[4]

Synthesis of 2-(cyclopentylethynyl)phenol

This protocol details the synthesis of 2-(cyclopentylethynyl)phenol via the Sonogashira coupling of 2-iodophenol and **Cyclopentylacetylene**.

Materials:

- 2-Iodophenol (1.0 eq)
- **Cyclopentylacetylene** (1.2 eq)
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{PdCl}_2(\text{PPh}_3)_2$) (0.03 eq)
- Copper(I) iodide (CuI) (0.09 eq)
- Diisopropylamine (DIPA) (2.0 eq)
- Toluene, anhydrous
- Ethyl acetate
- Saturated aqueous ammonium chloride
- Brine
- Anhydrous sodium sulfate
- Celite

- Silica gel for column chromatography
- Hexanes and Ethyl acetate for chromatography elution

Equipment:

- Schlenk flask or round-bottom flask with a septum
- Magnetic stirrer and stir bar
- Inert gas supply (Nitrogen or Argon)
- Syringes and needles
- Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)
- Rotary evaporator
- Flash chromatography setup
- Thin-layer chromatography (TLC) plates and developing chamber

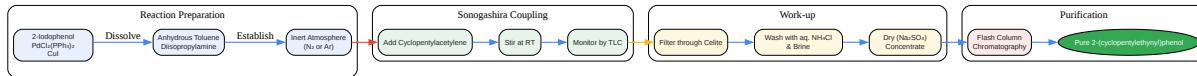
Procedure:

- Reaction Setup:
 - To a flame-dried Schlenk flask under an inert atmosphere, add 2-iodophenol, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
 - Evacuate and backfill the flask with inert gas three times.
 - Add anhydrous toluene via cannula, followed by diisopropylamine via syringe.
 - Stir the mixture at room temperature for 10 minutes.
- Addition of Alkyne:
 - Slowly add **Cyclopentylacetylene** to the reaction mixture via syringe over 5 minutes.

- Reaction Monitoring:
 - Stir the reaction at room temperature.
 - Monitor the progress of the reaction by TLC until the starting material (2-iodophenol) is consumed.
- Work-up:
 - Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate.
 - Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride, followed by brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification:
 - Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(cyclopentylethynyl)phenol.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of 2-(cyclopentylethynyl)phenol.



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